molecular formula C23H28N2O5 B12483590 Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483590
M. Wt: 412.5 g/mol
InChI Key: QMGRYLYEWURQNI-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a dimethylphenoxy group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the dimethylphenoxy intermediate.

    Acetamidation: The intermediate is then reacted with an acetamido group, typically using acetic anhydride or a similar reagent, to form the acetamido derivative.

    Morpholine Ring Introduction: The acetamido derivative is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: Finally, the compound is esterified with ethyl alcohol to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: A similar ester with applications in photoinitiation and UV protection.

    2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: Another compound with a dimethylphenoxy group, used in organic synthesis.

Uniqueness

ETHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. Its morpholine ring and acetamido group, in particular, provide unique reactivity and binding characteristics compared to similar compounds.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 5-[[2-(3,4-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-4-29-23(27)20-14-18(6-8-21(20)25-9-11-28-12-10-25)24-22(26)15-30-19-7-5-16(2)17(3)13-19/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,26)

InChI Key

QMGRYLYEWURQNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C=C2)C)C)N3CCOCC3

Origin of Product

United States

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